5-chloro-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole
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Overview
Description
Scientific Research Applications
Novel Synthetic Pathways and Chemical Transformations
A study by Gvozdev et al. (2021) on chloro(4-methylpent-3-en-1-ynyl)carbene, generated from photolysis of a related pyrazole compound, led to novel insights into photochemical transformations and reactions with alkenes. This work demonstrates the potential of using similar pyrazole derivatives in selective cyclopropanation of double bonds, offering a preparative method with significant yields. The approach highlights the versatility of pyrazole derivatives in synthetic chemistry, particularly in the formation of alkynylchlorocyclopropanes, showcasing their potential for further chemical transformations Gvozdev et al., 2021.
Potential Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, as discussed by Wise et al. (1987), explored these compounds as novel potential antipsychotic agents. These derivatives demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a distinguishing factor from clinically available antipsychotic agents. This investigation into the pharmacological properties of pyrazole derivatives underscores their potential therapeutic applications, particularly in developing antipsychotic medications that could offer benefits over existing treatments Wise et al., 1987.
Coordination Chemistry and Ligand Development
A study on the chemistry of diazaphospholephosphines by Mikoluk and Cavell (1999) involved the synthesis of substituted 4-(phosphino)-2,5-dimethyl-2H-1,2,3sigma(2)-diazaphospholes. This work is crucial for the development of bifunctional phosphorus(III) ligands with potential applications in coordination chemistry. The ability to replace chlorine substituents with various groups, including pyrazole, enables the creation of ligands with a range of basicity and steric bulk, facilitating their use in developing novel coordination complexes Mikoluk & Cavell, 1999.
Cytotoxic Activity and Anticancer Research
Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells. Some derivatives demonstrated curative potential in mouse models of subcutaneous colon 38 tumors. This research points to the potential of pyrazole derivatives in anticancer drug development, emphasizing their role in designing new therapeutic agents with significant anticancer activity Deady et al., 2003.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are metabolized by various enzymes in the liver .
Result of Action
Similar compounds have been shown to have various effects, including anti-inflammatory, anti-cancer, and anti-microbial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2N3O2/c1-7-8(12(14)19(2)18-7)6-17-21-13(20)11-9(15)4-3-5-10(11)16/h3-6H,1-2H3/b17-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIQISJCGYDGDX-UBKPWBPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOC(=O)C2=C(C=CC=C2F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/OC(=O)C2=C(C=CC=C2F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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